Praliciguat

Catalog No.
S540101
CAS No.
1628730-49-3
M.F
C21H14F8N6O2
M. Wt
534.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Praliciguat

CAS Number

1628730-49-3

Product Name

Praliciguat

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]propan-2-ol

Molecular Formula

C21H14F8N6O2

Molecular Weight

534.4 g/mol

InChI

InChI=1S/C21H14F8N6O2/c22-12-4-2-1-3-11(12)9-35-16(14-5-6-37-34-14)7-15(33-35)18-30-8-13(23)17(32-18)31-10-19(36,20(24,25)26)21(27,28)29/h1-8,36H,9-10H2,(H,30,31,32)

InChI Key

CYSJNTQNMDWAJV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Praliciguat

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C3=NC=C(C(=N3)NCC(C(F)(F)F)(C(F)(F)F)O)F)C4=NOC=C4)F

The exact mass of the compound Praliciguat is 534.105 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Praliciguat (IW-1973; CAS 1628730-49-3) is a potent, orally bioavailable systemic soluble guanylate cyclase (sGC) stimulator. Unlike traditional cardiovascular agents, it acts synergistically with endogenous nitric oxide (NO) to amplify cGMP production. It is specifically engineered for extensive tissue distribution and low clearance, making it a highly sought-after tool compound for cardiometabolic, renal, and fibrotic disease research [1].

Generic substitution with first-generation sGC stimulators (like riociguat) or non-specific NO donors often fails in systemic metabolic research. Riociguat is optimized for pulmonary vascular targeting and suffers from a short half-life (7–12 hours) requiring multiple daily administrations, which introduces significant peak-trough variability in chronic animal models [1]. Furthermore, traditional NO donors or PDE5 inhibitors cannot replicate praliciguat's mechanism in disease states characterized by oxidative stress and depleted endogenous NO, as praliciguat sensitizes sGC to low NO levels while penetrating deep tissue beds (liver, kidney, adipose) [2].

In Vivo Workflow Fit: Pharmacokinetics and Dosing Frequency

For chronic animal models, dosing frequency is a major logistical constraint. Praliciguat exhibits an effective half-life of 24–37 hours and low clearance, enabling once-daily (QD) oral dosing. In contrast, the first-in-class comparator riociguat has a half-life of 7–12 hours, necessitating three-times-daily (TID) administration to maintain exposure [1]. This difference significantly reduces animal handling stress and improves the reproducibility of long-term cardiometabolic studies.

Evidence DimensionPlasma Half-Life and Dosing Frequency
Target Compound DataPraliciguat: 24–37 hours (QD dosing)
Comparator Or BaselineRiociguat: 7–12 hours (TID dosing)
Quantified Difference>2x longer half-life, reducing dosing interventions by 66%
ConditionsIn vivo pharmacokinetic profiling (human/rodent translation)

Allows researchers to utilize a once-daily dosing workflow in chronic disease models, reducing labor costs and handling-induced physiological stress.

Target Organ Penetration for Multi-System Models

Unlike earlier sGC stimulators that primarily target the pulmonary vasculature, praliciguat was specifically developed for extensive tissue partitioning. Pharmacological profiling shows broad distribution into adipose, kidney, heart, and liver tissues [1]. This systemic penetration is required to directly act on hepatic stellate cells and renal myofibroblasts, making it a superior precursor for multi-organ fibrotic models compared to vascular-restricted analogs.

Evidence DimensionTissue Distribution Profile
Target Compound DataPraliciguat: High partitioning in liver, kidney, and adipose tissue
Comparator Or BaselineFirst-generation sGCs (e.g., Riociguat): Primarily pulmonary/vascular distribution
Quantified DifferenceBroad multi-organ penetration vs. restricted vascular localization
ConditionsIn vivo quantitative whole-body autoradiography (QWBA) and tissue sampling

Essential for procuring a compound that can physically reach and modulate fibrotic targets in hepatic (NASH) and renal (diabetic nephropathy) tissue beds.

Metabolic Efficacy in Diet-Induced Obesity (DIO) Models

Praliciguat provides highly quantifiable metabolic improvements in standard obesity models. In a Diet-Induced Obesity (DIO) mouse model, a 6 mg/kg dose of praliciguat reduced fasting plasma insulin by 53% and lowered liver triglycerides by 36% compared to vehicle controls [1]. These robust quantitative shifts establish praliciguat as a reliable positive control for evaluating sGC-mediated metabolic interventions.

Evidence DimensionFasting Insulin and Liver Triglycerides
Target Compound DataPraliciguat (6 mg/kg): -53% insulin, -36% liver triglycerides
Comparator Or BaselineVehicle-treated DIO control: 0% reduction (baseline)
Quantified Difference53% reduction in fasting insulin; 36% reduction in hepatic triglycerides
ConditionsMale C57BL/6J mice on 60% high-fat diet (28-day treatment)

Provides a validated, highly effective benchmark compound for researchers designing in vivo assays for insulin resistance and hepatic steatosis.

In Vitro Handling and Stock Solution Formulation

For in vitro assay preparation, compound solubility dictates maximum stock concentrations and solvent toxicity limits. Praliciguat demonstrates excellent solubility in dimethyl sulfoxide (DMSO), reaching up to 250 mg/mL (467.85 mM) with ultrasonication . This allows for the preparation of highly concentrated stock solutions, minimizing the final DMSO percentage in cell culture media when performing dose-response curves (e.g., around its 197 nM EC50).

Evidence DimensionMaximum DMSO Solubility
Target Compound DataPraliciguat: 250 mg/mL (467.85 mM)
Comparator Or BaselineStandard lipophilic small molecules: Typically <50 mg/mL
Quantified DifferenceUp to 5x higher stock concentration capacity
ConditionsIn vitro solvent preparation (DMSO with ultrasonic assistance)

Ensures seamless integration into high-throughput screening workflows by preventing compound precipitation and minimizing solvent-induced cellular toxicity.

Chronic In Vivo Dosing for Diabetic Nephropathy Models

Due to its extended half-life and extensive renal tissue penetration, praliciguat is the preferred sGC stimulator for long-term dosing in ZSF1 or Dahl rat models of cardiorenal failure. Its ability to be administered once daily minimizes handling stress, ensuring high reproducibility in chronic studies[1].

Hepatic Fibrosis and NASH Assays

Praliciguat's proven ability to distribute into liver tissue and significantly reduce hepatic triglycerides makes it an ideal positive control for studying the suppression of hepatic stellate cell fibrotic transformation in diet-induced NASH models [2].

High-Throughput In Vitro NO-cGMP Pathway Screening

With a high DMSO solubility (250 mg/mL) and a reliable EC50 of 197 nM in HEK-293 cells, praliciguat serves as a highly processable, stable reference standard for calibrating novel sGC stimulators or measuring cGMP elevation in whole-cell assays .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

534.10504901 Da

Monoisotopic Mass

534.10504901 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R1S0H458SA

Wikipedia

Praliciguat

Dates

Last modified: 04-14-2024

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